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molecular formula C12H11ClN2O B8717452 5-Benzyloxy-2-chloro-4-methylpyrimidine

5-Benzyloxy-2-chloro-4-methylpyrimidine

Cat. No. B8717452
M. Wt: 234.68 g/mol
InChI Key: PZOYAPAJZPHUFZ-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

Sodium hydride (60% oil dispersion; 66.2 mg) was added to a THF solution (4.0 ml) of the compound Prep 1-2 (200 mg), and the obtained mixture was then stirred at room temperature for 10 minutes. Thereafter, benzyl bromide (197 ul) was added to the reaction solution. The obtained mixture was stirred at room temperature for 2 hours. Thereafter, DMF (2.0 ml) was added to the reaction solution, and the obtained mixture was then stirred for 4 hours. Thereafter, a saturated ammonium chloride aqueous solution was added to the reaction mixture, and liquid separation and extraction were carried out with diethyl ether. The obtained organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate), so as to obtain the title compound (317 mg).
Quantity
66.2 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-2
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
197 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1C[O:6][CH2:5][CH2:4]1.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-:16].[NH4+:17].[CH3:18][N:19]([CH:21]=O)C>C(OCC)C>[CH2:8]([O:6][C:5]1[C:4]([CH3:3])=[N:17][C:21]([Cl:16])=[N:19][CH:18]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
66.2 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
1-2
Quantity
200 mg
Type
reactant
Smiles
Step Two
Name
Quantity
197 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the obtained mixture was then stirred for 4 hours
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=NC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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